molecular formula C7H14OS B14676715 4,4-Dimethyl-1lambda~4~-thian-1-one CAS No. 31815-15-3

4,4-Dimethyl-1lambda~4~-thian-1-one

Cat. No.: B14676715
CAS No.: 31815-15-3
M. Wt: 146.25 g/mol
InChI Key: HDFBJKQLTDPAGW-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1lambda~4~-thian-1-one is an organic compound with the molecular formula C6H12OS It is a sulfur-containing heterocycle, specifically a thiane derivative, characterized by the presence of two methyl groups at the 4th position and a ketone functional group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1lambda~4~-thian-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,4-dimethyl-1,3-dithiane with an oxidizing agent to introduce the ketone functionality at the 1st position. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization and oxidation processes.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1lambda~4~-thian-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups and the sulfur atom can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thianes depending on the reagents used.

Scientific Research Applications

4,4-Dimethyl-1lambda~4~-thian-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1lambda~4~-thian-1-one involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1,3-dithiane: Similar structure but lacks the ketone functionality.

    4,4-Dimethyl-1lambda~4~-thiane-1-oxide: An oxidized form with a sulfoxide group.

    4,4-Dimethyl-1lambda~4~-thiane-1,1-dioxide: A further oxidized form with a sulfone group.

Properties

CAS No.

31815-15-3

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

4,4-dimethylthiane 1-oxide

InChI

InChI=1S/C7H14OS/c1-7(2)3-5-9(8)6-4-7/h3-6H2,1-2H3

InChI Key

HDFBJKQLTDPAGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)CC1)C

Origin of Product

United States

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